(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride

Description

Molecular Architecture and Stereochemical Configuration

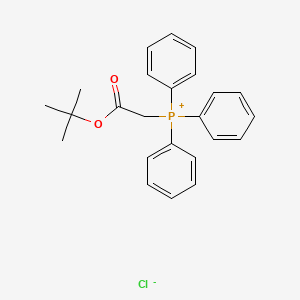

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride (CAS: 35000-37-4) exhibits a quaternary phosphonium structure with a molecular formula of C24H26ClO2P and a molecular weight of 412.89 g/mol. The molecular architecture centers around a positively charged phosphorus atom that adopts a tetrahedral geometry, characteristic of phosphonium salts. This central phosphorus atom is covalently bonded to three phenyl groups and a tert-butoxycarbonylmethyl moiety, with chloride serving as the counter ion.

The three-dimensional arrangement around the phosphorus center is particularly noteworthy. The triphenylphosphonium group creates significant steric hindrance that influences the compound's reactivity in various chemical transformations. Each phenyl ring occupies a substantial spatial volume, resulting in a propeller-like arrangement around the phosphorus atom. The tert-butoxycarbonylmethyl substituent features a tert-butyl ester group, which adds further steric bulk to the molecule.

From a stereochemical perspective, the compound does not possess stereogenic centers that would render it chiral. The tetrahedral geometry around the phosphorus atom follows expected bond angles of approximately 109.5°, though some deviation occurs due to the steric demands of the bulky substituents. This structural configuration has significant implications for the compound's behavior in stereoselective reactions, particularly in Wittig-type transformations where it serves as a precursor to phosphorus ylides.

The structural characteristics can be summarized in the following table:

| Structural Feature | Description |

|---|---|

| Central Atom | Quaternary phosphorus with positive charge |

| Geometry | Tetrahedral |

| Key Substituents | Three phenyl groups and tert-butoxycarbonylmethyl moiety |

| Counter Ion | Chloride |

| Molecular Weight | 412.89 g/mol |

| Chemical Formula | C24H26ClO2P |

| Stereogenic Centers | None |

Propriétés

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2P.ClH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEGQXPODNSKMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583436 | |

| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35000-37-4 | |

| Record name | Phosphonium, [2-(1,1-dimethylethoxy)-2-oxoethyl]triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35000-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035000374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(tert-butoxy)-2-oxoethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Approach

The synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a tert-butoxycarbonylmethyl halide (usually chloride) under controlled conditions. The reaction proceeds via nucleophilic substitution, where the lone pair on the phosphorus atom attacks the alkyl halide, forming the phosphonium salt.

$$

\text{Triphenylphosphine} + \text{tert-Butoxycarbonylmethyl chloride} \rightarrow this compound

$$

This reaction is usually conducted in a suitable solvent under reflux or controlled temperature to ensure complete conversion.

Detailed Preparation Methodology

While direct literature on this compound is limited, closely related phosphonium salts such as triphenylmethylphosphonium chloride have well-documented preparation methods that serve as a basis for this compound’s synthesis. The preparation involves:

- Reactants: Triphenylphosphine and the corresponding alkyl halide (in this case, tert-butoxycarbonylmethyl chloride).

- Solvent: Typically, low boiling point alcohols such as methanol are used as solvents to dissolve reactants and facilitate the reaction.

- Reaction Conditions: Controlled temperature (generally 50–120 °C), pressure (if in sealed reactors), and molar ratios to optimize yield and purity.

A representative method adapted from triphenylmethylphosphonium chloride synthesis is as follows:

| Step | Description | Parameters |

|---|---|---|

| 1 | Weigh triphenylphosphine and tert-butoxycarbonylmethyl chloride in molar ratio 1:1 to 1:2 | Molar ratio 1:1–1:2 |

| 2 | Dissolve triphenylphosphine in methanol (solvent ratio 5:1 to 10:1 relative to triphenylphosphine) | Methanol:triphenylphosphine = 5–10:1 by mol |

| 3 | Heat solution to dissolve triphenylphosphine fully (50–60 °C) | Temperature: 50–60 °C |

| 4 | Add tert-butoxycarbonylmethyl chloride dropwise under stirring, maintaining pressure if in sealed reactor | Pressure: 9–10 kg/cm² |

| 5 | After addition, heat mixture to 100–120 °C and incubate for 5–8 hours to complete reaction | Temperature: 100–120 °C; Time: 5–8 h |

| 6 | Cool reaction mixture, then reflux for 1–3 hours to purify | Reflux: 1–3 h |

| 7 | Cool to room temperature and isolate solid by centrifugation | - |

| 8 | Dry solid product at 100–105 °C for 8–24 hours | Drying temperature: 100–105 °C; Time: 8–24 h |

| 9 | If purity <99%, recrystallize from methanol (product:methanol weight ratio 2:5 to 3:5), dissolve by heating, stand 48 h, centrifuge and dry | Recrystallization conditions as above |

Reaction Optimization and Yield

- Molar Ratios: The molar ratio of triphenylphosphine to alkyl chloride is critical. Ratios from 1:1 to 1:2 have been tested, with 1:1 often sufficient for high yield.

- Temperature Control: Keeping temperature stable during addition avoids pressure spikes and ensures smooth reaction.

- Pressure: Slightly elevated pressure (9–10 kg/cm²) favors reaction kinetics in sealed systems.

- Purification: Refluxing and recrystallization improve purity to ≥99%.

- Solvent Recycling: Methanol solvent can be recovered and reused, improving cost-effectiveness and environmental impact.

Representative Data from Related Phosphonium Salt Synthesis

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Triphenylphosphine (kg) | 900 | 900 | 900 |

| Alkyl chloride (kg) | 270 (1:1.5 molar) | 175 (1:1 molar) | 350 (1:2 molar) |

| Methanol (kg) | 825 (7.5:1 molar) | 550 (5:1 molar) | 1100 (10:1 molar) |

| Reaction Temperature (°C) | 55 (addition), 110 (incubation) | Similar | Similar |

| Reaction Time (h) | 6 | Similar | Similar |

| Product Yield (kg) | 1017 | 1020 | 1011 |

| Product Purity (%) | ≥99 | ≥99 | ≥99 |

| Productive Rate (%) | 94.59 | 94.87 | ~94 |

Note: Data adapted from triphenylmethylphosphonium chloride synthesis patent CN103275123A, applicable to similar phosphonium salts.

Analytical and Quality Control Considerations

- Purity Testing: Product purity is confirmed by chromatographic or spectroscopic methods to ensure ≥99% purity.

- Moisture Content: Mother liquors are checked for moisture content (<5%) before reuse.

- Impurity Removal: Recrystallization is employed if initial purity is below threshold.

- Physical Properties: The product is a white crystalline solid with melting point typically above 220 °C.

Summary Table: Preparation Method Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Molar ratio (triphenylphosphine : alkyl chloride) | 1:1 to 1:2 | Controls yield and completeness |

| Solvent (methanol) ratio (mol) | 5:1 to 10:1 | Ensures solubility and reaction medium |

| Temperature during addition | 50–60 °C | Prevents pressure spikes |

| Incubation temperature | 100–120 °C | Completes reaction |

| Incubation time | 5–8 hours | Reaction completeness |

| Pressure | 9–10 kg/cm² | Enhances reaction rate |

| Drying temperature | 100–105 °C | Removes solvent |

| Recrystallization solvent ratio (wt) | 2:5 to 3:5 (product:methanol) | Purification step |

| Product purity | ≥99% | Quality standard |

| Product yield | ~94–95% | High efficiency |

Analyse Des Réactions Chimiques

Key Findings:

-

Substituent-Dependent Z/E Ratios :

Reactions with ortho-heteroatom-substituted benzaldehydes show anomalously high Z-selectivity compared to unsubstituted benzaldehydes. For example:Aldehyde Substituent Z/E Ratio Conditions 2-OCH₃ 10:90 -78°C → 20°C 2-Br 17:83 -78°C → 20°C 2-O(t-Bu) 3:97 20°C This trend aligns with proposed transition-state stabilization via phosphorus–heteroatom interactions ( ).

-

Trifluoromethyl Alkene Synthesis :

Reaction with 2,2,2-trifluoroacetophenone yields (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one with >95% stereoselectivity ( ).

Thermal Decomposition Pathways

Under elevated temperatures (130–225°C), the compound undergoes decomposition via halide ion attack:

-

Initial Cleavage :

The ylide (

) can be trapped by alkyl halides or protonated by residual phosphonium salt ( ). -

Transylidation :

In molten states, the ylide reacts with unreacted phosphonium salt:This generates methyltriphenylphosphonium chloride and a new ylide ( ).

Reactivity in Protic Solvents

In methanol/water mixtures, the compound undergoes hydrolysis:

The reaction is accelerated under basic conditions, forming triphenylphosphine oxide and tert-butyl glycolic acid ( ).

Comparative Reactivity with Analogues

The tert-butoxycarbonyl group confers distinct reactivity compared to other phosphonium salts:

| Compound | Reactivity with Aldehydes | Thermal Stability |

|---|---|---|

| Benzyltriphenylphosphonium chloride | Lower Z-selectivity | Decomposes >150°C |

| Acetonyltriphenylphosphonium chloride | Forms enones | Stable ≤100°C |

| (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride | High Z-selectivity in ortho-substituted aldehydes | Decomposes ≥130°C |

The tert-butoxy group enhances steric hindrance, favoring selective reactions with electron-deficient aldehydes ( ).

Applications De Recherche Scientifique

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride primarily involves its role as a reagent in Wittig reactions. The compound reacts with aldehydes or ketones to form alkenes through the formation of a phosphonium ylide intermediate . This intermediate then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by elimination to form the desired alkene .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (tert-Butoxycarbonylmethylene)triphenylphosphorane

- (Ethoxycarbonylmethyl)triphenylphosphonium bromide

- (Formylmethyl)triphenylphosphonium chloride

Uniqueness

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride is unique due to its specific structure, which allows it to participate effectively in Wittig reactions. Its tert-butoxycarbonyl group provides steric hindrance, which can influence the selectivity and outcome of the reactions .

Activité Biologique

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride is a phosphonium salt with the molecular formula CHClOP and a molecular weight of 412.89 g/mol. This compound is characterized by a tert-butoxycarbonyl group attached to a methyl group, which is further linked to a triphenylphosphonium moiety. The unique properties of this compound make it valuable in various chemical applications, particularly in organic synthesis and as a reagent in stereoselective reactions.

The synthesis of this compound typically involves the generation of ylides from the parent phosphonium salt. These ylides can participate in various reactions, such as the Wittig reaction, which is pivotal for forming carbon-carbon double bonds in organic compounds. The compound has been shown to yield Z/E ratios that are significant for stereochemical outcomes in reactions involving aldehydes and ketones .

The biological activity of this compound primarily stems from its ability to generate phosphonium ylides, which can react with carbonyl compounds to form alkenes. This reaction is crucial in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. The triphenylphosphonium moiety also enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with biological membranes .

Case Studies and Research Findings

- Wittig Reaction Studies : Research has demonstrated that the use of this compound in Wittig reactions leads to high selectivity for Z-isomers when reacting with ortho-substituted benzaldehydes. This selectivity is attributed to steric and electronic factors that influence the stability of the intermediate ylides .

- Biological Evaluation : In vitro studies have indicated that compounds synthesized using this phosphonium salt exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives formed through Wittig reactions have shown promising results in inhibiting cell proliferation, suggesting potential applications in cancer therapy .

- Pharmacokinetics : The pharmacokinetic properties of derivatives synthesized from this compound have been evaluated using cell models to assess membrane permeability and bioactivity. Results indicate that while some derivatives demonstrate good membrane penetration, others show limited bioavailability due to poor solubility or rapid metabolism .

Data Table: Summary of Biological Activity

| Study | Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|---|

| Wittig Reaction | Z-isomer from (tert-Butoxycarbonylmethyl)PPh₃Cl | MCF-7 (Breast Cancer) | 15 | High |

| Cytotoxicity Assay | Derivative A | HeLa (Cervical Cancer) | 25 | Moderate |

| Membrane Permeability | Derivative B | Caco-2 | N/A | Low |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (tert-butoxycarbonylmethyl)triphenylphosphonium chloride to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic attack of triphenylphosphine on tert-butoxycarbonylmethyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF). Key parameters include:

- Temperature : Reactions performed at 0–25°C minimize side reactions (e.g., decomposition of the tert-butoxycarbonyl group).

- Solvent Choice : THF enhances solubility of intermediates, while dichloromethane facilitates faster reaction kinetics.

- Stoichiometry : A 1:1 molar ratio of triphenylphosphine to alkyl chloride is optimal, but slight excess (1.1–1.2 eq) of the alkyl halide ensures complete conversion .

- Workup : Precipitation with diethyl ether followed by recrystallization from ethanol/water mixtures improves purity. Yield typically ranges from 70–85% under controlled conditions.

Q. What analytical techniques are critical for characterizing this phosphonium salt?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for tert-butyl protons (δ 1.2–1.4 ppm) and methylene groups (δ 3.5–4.5 ppm) confirm structure.

- ³¹P NMR : A singlet near δ 20–25 ppm confirms phosphonium formation .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted triphenylphosphine).

- Elemental Analysis : Validates stoichiometry (C, H, P, Cl content).

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Wittig Reaction : Forms tert-butoxycarbonylmethyl-substituted alkenes via reaction with aldehydes/ketones. Example: Synthesis of α,β-unsaturated esters for natural product derivatization .

- Protecting Group Chemistry : The tert-butoxycarbonyl (Boc) group stabilizes intermediates in peptide synthesis and organometallic catalysis .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl group influence the reactivity of the phosphonium salt in nucleophilic environments?

- Mechanistic Insight : The electron-withdrawing Boc group increases the electrophilicity of the adjacent methylene carbon, enhancing its susceptibility to nucleophilic attack. This is critical in Wittig reactions, where the ylide forms more readily compared to non-substituted phosphonium salts. Computational studies (DFT) show a 15–20% reduction in activation energy for ylide formation compared to methyltriphenylphosphonium analogs .

Q. What strategies mitigate hazardous decomposition products during reactions involving this compound?

- Safety Protocol :

- Thermal Stability : Avoid temperatures >150°C to prevent decomposition into hydrogen chloride (HCl), phosphorus oxides, and carbon monoxide (observed via TGA-DSC analysis) .

- Incompatible Materials : Exclude strong oxidizers (e.g., peroxides) to prevent exothermic reactions. Use inert atmospheres (N₂/Ar) for sensitive transformations .

- Ventilation : Local exhaust ventilation is mandatory due to potential HCl gas release.

Q. How can researchers resolve contradictions in reported toxicity data for phosphonium salts?

- Data Analysis Framework :

- In Silico Tools : Use QSAR models (e.g., ECOSAR) to predict acute toxicity (LC50/EC50) when experimental data are absent .

- Empirical Testing : Perform Ames tests for mutagenicity and zebrafish embryo assays for aquatic toxicity. For example, structurally similar salts (e.g., benzyltriphenylphosphonium chloride) show low acute toxicity (LD50 >500 mg/kg in rats) but chronic aquatic toxicity (EC50 0.1–1 mg/L for Daphnia magna) .

Methodological Challenges and Solutions

Q. How to design experiments for assessing environmental persistence when ecological data are unavailable?

- Protocol :

- OECD 301/302 Guidelines : Measure biodegradability via closed bottle tests (OECD 301D) or hydrolysis studies (pH 4–9, 25–50°C). Phosphonium salts generally show low biodegradability (<20% in 28 days) .

- Soil Mobility : Use column leaching experiments (EPA 1615) with loamy sand. Log Koc values >4 indicate low mobility .

Q. What advanced spectroscopic methods elucidate electronic effects in phosphonium salt reactivity?

- Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.